molecular formula C6H9BrO2 B3021984 Methyl 3-bromocyclobutane-1-carboxylate CAS No. 1523618-35-0

Methyl 3-bromocyclobutane-1-carboxylate

Cat. No. B3021984
CAS RN: 1523618-35-0
M. Wt: 193.04
InChI Key: PXUHGFNZFJXRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-bromocyclobutane-1-carboxylate” is a chemical compound with the molecular formula C6H9BrO2 . It is a colorless to light yellow clear liquid .


Synthesis Analysis

The first known synthesis of a BCB (Bicyclobutanes) was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB .


Molecular Structure Analysis

The molecular weight of “Methyl 3-bromocyclobutane-1-carboxylate” is 193.04 . The InChI key for this compound is PXUHGFNZFJXRFN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of Bicyclobutanes (BCBs). The treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide results in an ester-substituted BCB .


Physical And Chemical Properties Analysis

“Methyl 3-bromocyclobutane-1-carboxylate” is a liquid at 20 degrees Celsius . It has a flash point of 71 °C and a specific gravity of 1.48 at 20/20 . It should be stored at a temperature between 0-10°C and should be kept away from heat as it is heat sensitive .

Scientific Research Applications

Safety and Hazards

“Methyl 3-bromocyclobutane-1-carboxylate” is classified as a combustible liquid. It can cause skin and serious eye irritation. Safety measures include wearing protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off with plenty of water. If irritation persists, medical advice should be sought .

Mechanism of Action

Target of Action

Methyl 3-bromocyclobutane-1-carboxylate is a type of bicyclobutane (BCB) . BCBs are small, strained carbocyclic systems that have been studied for their potential as bioisosteres .

Mode of Action

The unique chemistry of BCBs, including Methyl 3-bromocyclobutane-1-carboxylate, has long captivated organic chemists . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation . This suggests that Methyl 3-bromocyclobutane-1-carboxylate may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Bcbs, including methyl 3-bromocyclobutane-1-carboxylate, have been used in “strain-release” transformations . This suggests that they may affect biochemical pathways through the release of strain energy, leading to downstream effects.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

The compound’s potential as a bioisostere suggests that it may mimic the effects of other biologically active compounds at the molecular and cellular level.

Action Environment

It is known that the compound should be stored in a freezer , suggesting that its stability may be affected by temperature.

properties

IUPAC Name

methyl 3-bromocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUHGFNZFJXRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80785181, DTXSID201192971, DTXSID601200815
Record name Methyl 3-bromocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromocyclobutane-1-carboxylate

CAS RN

4935-00-6, 1523618-35-0, 1638771-96-6
Record name Methyl 3-bromocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80785181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromocyclobutane-1-carboxylate
Reactant of Route 2
Methyl 3-bromocyclobutane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromocyclobutane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromocyclobutane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromocyclobutane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromocyclobutane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.